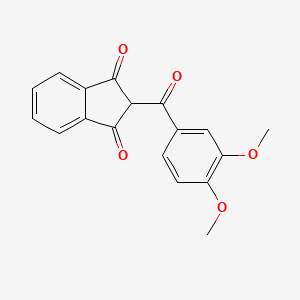
2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists of the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis
The molecular formula of “2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione” is C18H14O5 . Its molecular weight is 294.3014 .Chemical Reactions Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Scientific Research Applications
Medicinal Chemistry
Indane-1,3-dione is a versatile building block used in numerous applications, including medicinal chemistry . It’s one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields . This molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .
Organic Electronics
Indane-1,3-dione is also used in the field of organic electronics . Its electron-accepting abilities make it a suitable component for the design of dyes for solar cells applications .
Photopolymerization
Indane-1,3-dione is an electron acceptor widely used for the design of photoinitiators of polymerization . It’s used in the free radical polymerization of acrylates photo-initiated by push–pull dye-based photoinitiating systems .
Optical Sensing
The structure of indane-1,3-dione is used in optical sensing applications . Its derivatives can be finely tuned to control the position of the intramolecular charge transfer (ICT) band extending over the visible range .
Non-linear Optical (NLO) Applications
Indane-1,3-dione-based structures are used in non-linear optical (NLO) applications . They are used for the design of chromophores for NLO applications .
Sunlight Induced Polymerization
Push–pull structures comprising electron acceptors derived from indane-1,3-dione are used in sunlight induced polymerization . These structures exhibit excellent photoinitiation performances and their reactivity is also proved by photoinitiation performance upon sunlight .
Mechanism of Action
Target of Action
The primary targets of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione .
Mode of Action
The mode of action of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione and its derivatives have been extensively studied as synthetic intermediates for the design of many different biologically active molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione Indane-1,3-dione, a closely related compound, is known to be involved in various applications, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione It is known that indane-1,3-dione and its derivatives have been extensively studied for their potential in designing biologically active molecules .
properties
IUPAC Name |
2-(3,4-dimethoxybenzoyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-22-13-8-7-10(9-14(13)23-2)16(19)15-17(20)11-5-3-4-6-12(11)18(15)21/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAJEYGUMGBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

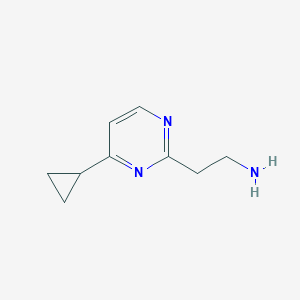
![N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2557692.png)
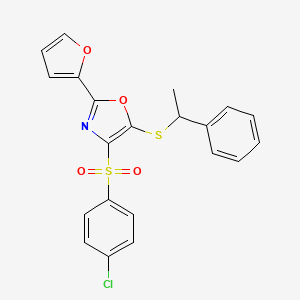
![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)
![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)
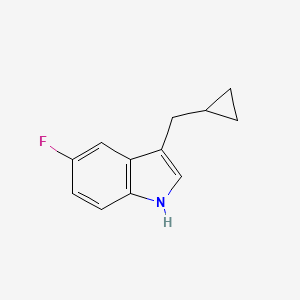
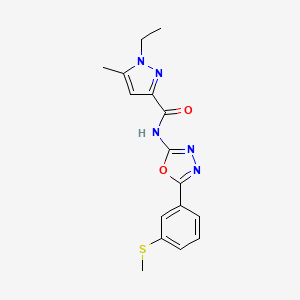
![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2557702.png)
![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)
![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)



![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)